AQ4

Description

Structure

3D Structure

Properties

IUPAC Name |

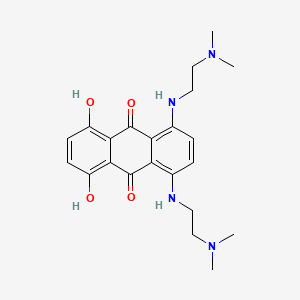

1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4/c1-25(2)11-9-23-13-5-6-14(24-10-12-26(3)4)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAMBJQJKDHEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=C(C=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220741 | |

| Record name | 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70476-63-0 | |

| Record name | AQ4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070476630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AQ4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AQ4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXB9LEJ2B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental protocols related to the compound 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, a significant molecule in oncological research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- is a derivative of anthraquinone.[1] Its chemical structure is characterized by a planar tricyclic aromatic core with substituted amino and hydroxyl groups.

Chemical Structure:

-

IUPAC Name: 1,4-bis[[2-(dimethylamino)ethyl]amino]-5,8-dihydroxyanthracene-9,10-dione[2]

-

Molecular Formula: C₂₂H₂₈N₄O₄[2]

-

CAS Number: 70476-63-0[2]

-

Synonyms: AQ4, 1,4-Bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione[2][3]

Physicochemical Properties:

| Property | Value | Reference |

| XLogP3 | 3.3 | [3] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 8 | [3] |

| Rotatable Bond Count | 8 | [3] |

| Topological Polar Surface Area | 105 Ų | [3] |

Synthesis

Biological Activity and Mechanism of Action

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, also known as this compound, is the active metabolite of the hypoxia-activated prodrug Banoxantrone (AQ4N).

Mechanism of Action:

AQ4N is designed to be selectively activated in the hypoxic (low oxygen) environments characteristic of solid tumors. The prodrug itself has low toxicity. In hypoxic conditions, intracellular reductase enzymes, particularly cytochrome P450, reduce the N-oxide groups of AQ4N to produce the active cytotoxic agent, this compound.[3][4]

This compound exerts its anticancer effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3] By intercalating into DNA and inhibiting topoisomerase II, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathways:

The cytotoxic effects of this compound are associated with the modulation of key signaling pathways involved in cell survival and apoptosis. Studies have shown that this compound can suppress the hypoxia-induced activation of the HIF-1α pathway and modulate the expression of proteins in the Bcl-2 family, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis.

Below is a diagram illustrating the activation of the prodrug AQ4N to the active drug this compound in a hypoxic environment.

Caption: Activation of the hypoxia-activated prodrug AQ4N to the cytotoxic this compound.

Quantitative Data

The following table summarizes the in vitro anti-tumor activity of this compound in combination with the mTOR inhibitor Temsirolimus in colorectal cancer cell lines.

| Cell Line | Treatment | Inhibition of Proliferation (%) | Apoptosis Induction (Fold Change) | Reference |

| HT-29 | This compound | Data not specified | Data not specified | |

| HT-29 | Temsirolimus | Data not specified | Data not specified | |

| HT-29 | This compound + Temsirolimus | Significant increase vs single agents | Enhanced apoptosis | |

| CaR-1 | This compound | Data not specified | Data not specified | |

| CaR-1 | Temsirolimus | Data not specified | Data not specified | |

| CaR-1 | This compound + Temsirolimus | Significant increase vs single agents | Enhanced apoptosis |

Note: Specific quantitative values for proliferation inhibition and apoptosis induction were not provided in the readily available literature.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of compounds like this compound. Specific parameters such as cell types, drug concentrations, and incubation times should be optimized for each experimental setup.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Culture and Treatment: Culture cells and treat them with the test compound as described for the cell viability assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Signaling Proteins (e.g., HIF-1α, Bax, Bcl-2)

This technique is used to detect and quantify the expression levels of specific proteins.

Methodology:

-

Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-HIF-1α, anti-Bax, anti-Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Below is a workflow diagram for a typical Western Blotting experiment.

Caption: General experimental workflow for Western Blotting.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]

An In-depth Technical Guide to 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to the anthracenedione derivative, 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione. This document is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Chemical Identity and Properties

The compound, with the systematic IUPAC name 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione , is a synthetic derivative of anthraquinone.[1] It is also commonly known by other names such as 1,4-Bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione and AQ4.[1]

Table 1: Physicochemical Properties of 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione [1]

| Property | Value |

| Molecular Formula | C₂₂H₂₈N₄O₄ |

| Molecular Weight | 412.5 g/mol |

| Exact Mass | 412.21105539 Da |

| XLogP3 | 3.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 9 |

| Tautomer Count | 25 |

| Topological Polar Surface Area | 105 Ų |

| Heavy Atom Count | 30 |

| Formal Charge | 0 |

| Complexity | 562 |

Biological Activity and Mechanism of Action

1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione is recognized for its potent anti-tumor activities. Its mechanism of action is primarily attributed to its function as a topoisomerase II inhibitor .[2] Topoisomerase II is a crucial enzyme in DNA replication and transcription; its inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and ultimately triggering apoptosis or necrosis in cancer cells.[2]

The planar anthraquinone core of the molecule facilitates its intercalation into DNA , a process that disrupts the normal helical structure of DNA and interferes with DNA replication and transcription.[3] This interaction is a common feature among many anthraquinone derivatives with anticancer properties.[4]

Studies on related anthracenedione derivatives suggest that the induction of apoptosis by these compounds can occur through multiple pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] The apoptotic cascade initiated by these compounds often involves the loss of mitochondrial membrane potential, release of cytochrome c, and the activation of a series of caspases.[5][6][7]

Caption: Proposed mechanism of apoptosis induction.

Experimental Protocols

The following are generalized experimental protocols for the synthesis, characterization, and biological evaluation of anthracenedione derivatives. These protocols are based on methodologies reported for similar compounds and may require optimization for 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione.

Synthesis

A common synthetic route for 1,4-bis(substituted-amino)-5,8-dihydroxyanthracene-9,10-diones involves the nucleophilic substitution of a halogenated or fluorinated anthraquinone precursor.[8]

General Procedure:

-

A dihalo- or difluoro-dihydroxyanthracenedione precursor is dissolved in a suitable high-boiling point solvent such as dimethylformamide (DMF).

-

An excess of the desired amine, in this case, N,N-dimethylethylenediamine, is added to the reaction mixture.

-

The reaction is heated to a temperature typically ranging from 100 to 150 °C and stirred for several hours to days, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or a non-polar solvent.

-

The crude product is collected by filtration, washed, and purified using techniques such as column chromatography or recrystallization.

Caption: Generalized workflow for synthesis.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the compound on cancer cell lines.[7]

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the anthracenedione compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Topoisomerase II Inhibition Assay

This assay determines the ability of the compound to inhibit the catalytic activity of topoisomerase II.[9][10]

-

Prepare a reaction mixture containing purified human topoisomerase II, its DNA substrate (e.g., supercoiled plasmid DNA or kinetoplast DNA), and ATP in a suitable reaction buffer.

-

Add the anthracenedione compound at various concentrations to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer/loading dye containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of topoisomerase II will result in a decrease in the amount of relaxed or decatenated DNA compared to the control.

DNA Intercalation Assay (Fluorescence Spectroscopy)

This method assesses the binding of the compound to DNA.[11]

-

Prepare solutions of double-stranded DNA (e.g., calf thymus DNA) and the anthracenedione compound in a suitable buffer.

-

Titrate the DNA solution with increasing concentrations of the compound.

-

After each addition, record the fluorescence emission spectrum of the compound upon excitation at an appropriate wavelength.

-

Analyze the changes in fluorescence intensity and wavelength maxima to determine the binding affinity and mode of interaction. DNA intercalation often leads to a quenching of the compound's fluorescence and a shift in its emission spectrum.

Cellular Uptake and Localization

This protocol investigates the accumulation and subcellular distribution of the compound.

-

Culture cells on glass coverslips or in imaging-compatible dishes.

-

Treat the cells with the anthracenedione compound for various time points.

-

Wash the cells with phosphate-buffered saline (PBS) to remove any unbound compound.

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

If desired, counterstain the nuclei with a fluorescent dye like DAPI.

-

Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. The intrinsic fluorescence of the anthracenedione can be used for detection, or a fluorescently labeled analog can be synthesized.

Conclusion

1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione is a promising anti-tumor agent with a well-defined mechanism of action centered on topoisomerase II inhibition and DNA intercalation. The experimental protocols outlined in this guide provide a foundation for further investigation into its synthesis, biological activity, and therapeutic potential. Further research is warranted to fully elucidate its signaling pathways and to optimize its efficacy and safety profile for clinical applications. is warranted to fully elucidate its signaling pathways and to optimize its efficacy and safety profile for clinical applications.

References

- 1. 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- | C22H28N4O4 | CID 135468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Combinatory anti-tumor activities of 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione (this compound) and temsirolimus against colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9,10-Anthracenedione, 1,4-bis(dimethylamino)-5,8-dihydroxy- | 69657-88-1 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Anthracenedione derivative 1403P-3 induces apoptosis in KB and KBv200 cells via reactive oxygen species-independent mitochondrial pathway and death receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Anthracenedione Derivatives as Anticancer Agents Isolated from Secondary Metabolites of the Mangrove Endophytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,4-Diamino-5,8-dihydroxy-9,10-anthracenedione | 16517-70-7 | Benchchem [benchchem.com]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New anthracenedione derivatives: interaction with DNA and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (AQ4)

CAS Number: 70476-63-0

Introduction

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, commonly known as AQ4, is a potent antineoplastic agent and the active metabolite of the prodrug Banoxantrone (AQ4N). As a member of the anthracycline family of compounds, this compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II and intercalation into DNA. A distinguishing feature of its therapeutic strategy lies in the hypoxia-selective activation of its parent prodrug, Banoxantrone, making it a targeted agent for the often treatment-resistant hypoxic regions of solid tumors. This guide provides a comprehensive overview of the technical details of this compound, including its physicochemical properties, synthesis, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of this compound is presented in the table below. This information is critical for its handling, formulation, and interpretation of experimental results.

| Property | Value | Reference |

| CAS Number | 70476-63-0 | [1] |

| Molecular Formula | C22H28N4O4 | [1] |

| Molecular Weight | 412.5 g/mol | [1] |

| IUPAC Name | 1,4-bis[[2-(dimethylamino)ethyl]amino]-5,8-dihydroxyanthracene-9,10-dione | [1] |

| Mechanism of Action | Topoisomerase II inhibitor, DNA intercalator | [2][3] |

| Prodrug | Banoxantrone (AQ4N) | [2] |

| Activation | Bioreduction in hypoxic conditions by cytochrome P450 enzymes | [2] |

Synthesis

The synthesis of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- can be achieved through the reaction of 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione with N,N-dimethylethylenediamine.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione

-

N,N-dimethylethylenediamine

-

Pyridine

-

Brine solution

-

Dichloromethane (CH2Cl2)

-

Methanol (MeOH)

-

Triethylamine (Et3N)

Procedure:

-

A mixture of crude 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione and an excess of N,N-dimethylethylenediamine is stirred in pyridine at room temperature under a nitrogen atmosphere for approximately 45-48 hours.

-

The reaction mixture is then poured into a brine solution and stirred at room temperature for 30 minutes.

-

The resulting precipitate is collected by filtration.

-

Purification of the crude product is performed by column chromatography. The blue band corresponding to the desired product is excised from the column.

-

The product is extracted from the column material using a mixture of dichloromethane and methanol (e.g., 10:1), followed by a mixture of dichloromethane, methanol, and triethylamine (e.g., 90:10:1).

-

The combined extracts are filtered and evaporated to yield 1,4-bis[[2-(dimethylamino)ethyl]amino]-5,8-dihydroxy-anthracene-9,10-dione (this compound).

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the disruption of DNA replication and transcription in cancer cells. This is achieved through two main processes:

-

DNA Intercalation: The planar aromatic core of the this compound molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the binding of DNA and RNA polymerases.[2]

-

Topoisomerase II Inhibition: this compound stabilizes the covalent complex formed between topoisomerase II and DNA. This prevents the re-ligation of the DNA strands following the enzyme-mediated double-strand breaks that are necessary to resolve DNA tangles during replication, leading to the accumulation of DNA damage and the induction of apoptosis.[2][3]

A key aspect of the therapeutic potential of this compound lies in its generation from the prodrug Banoxantrone (AQ4N) under hypoxic conditions, which are characteristic of solid tumors. This targeted activation minimizes systemic toxicity.

Signaling Pathway: Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

This compound has been shown to down-regulate the HIF-1α signaling pathway. HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia, promoting angiogenesis, metabolic adaptation, and cell survival. By inhibiting this pathway, this compound can counteract the pro-survival mechanisms that are active in the hypoxic tumor microenvironment.

Caption: HIF-1α signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Cytotoxicity Assessment: Clonogenic Assay

The clonogenic assay is a gold-standard in vitro method to determine the cytotoxic effects of a compound by assessing the ability of single cells to proliferate and form colonies.

Materials:

-

Cancer cell line of interest (e.g., HT1080 human fibrosarcoma)

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Banoxantrone (AQ4N) stock solution

-

6-well plates

-

Incubator (37°C, 5% CO2)

-

Crystal violet staining solution (0.5% w/v in methanol)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium to create a single-cell suspension.

-

Count the cells and seed a predetermined number (e.g., 200-1000 cells/well, dependent on the cell line's plating efficiency) into 6-well plates.

-

Allow cells to attach for at least 4 hours in the incubator.

-

-

Drug Treatment:

-

Prepare serial dilutions of Banoxantrone (AQ4N) in complete medium from a stock solution.

-

Remove the medium from the wells and add the medium containing the different concentrations of AQ4N. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

-

For hypoxia experiments, place the plates in a hypoxic chamber (e.g., 1% O2 or anoxia) for the duration of the drug exposure. For normoxic controls, keep the plates in a standard incubator.

-

-

Incubation and Colony Formation:

-

After the desired exposure time (e.g., 24 hours), remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

-

Staining and Counting:

-

After the incubation period, remove the medium and gently wash the wells with PBS.

-

Fix the colonies by adding methanol for 10-15 minutes.

-

Remove the methanol and stain the colonies with crystal violet solution for 10-20 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

-

Data Analysis:

-

Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100% for the control group.

-

Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE/100).

-

Plot the SF against the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits colony formation by 50%).

-

Workflow Diagram: Clonogenic Assay

Caption: Workflow for a typical clonogenic assay.

Quantitative Data

The cytotoxic activity of Banoxantrone (AQ4N) is significantly enhanced under hypoxic conditions. The following table summarizes representative data on its activity in the HT1080 human fibrosarcoma cell line.

| Cell Line | Condition | IC10 (µM) | Fold-increase in Cytotoxicity (vs. Normoxia) | Reference |

| HT1080 | Normoxia | - | 1.0 | [4] |

| HT1080 | 1% O2 | - | 1.3 | [4] |

| HT1080 | 0.1% O2 | - | 1.9 | [4] |

| HT1080 | Anoxia | 0.75 | 2.0 | [4] |

| HT1080 (iNOS expressing) | Anoxia | - | 10.9 | [4] |

Note: Specific IC10 values were not provided for all conditions in the source material, but the fold-increase in cytotoxicity illustrates the hypoxia-dependent effect.

Conclusion

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (this compound) is a promising antineoplastic agent with a well-defined mechanism of action involving DNA intercalation and topoisomerase II inhibition. Its generation from the prodrug Banoxantrone (AQ4N) in the hypoxic microenvironment of tumors offers a targeted therapeutic approach. Further research into its effects on various signaling pathways and its efficacy in combination with other cancer therapies is warranted. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this class of compounds.

References

- 1. Impact of tumor blood flow modulation on tumor sensitivity to the bioreductive drug banoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Banoxantrone | C22H28N4O6 | CID 9955116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Radiation enhances the therapeutic effect of Banoxantrone in hypoxic tumour cells with elevated levels of nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the synthetic anthracenedione derivative, 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, also known by its synonym NSC 279836 and commonly referred to in literature as AQ4. This document details its chemical structure, physicochemical properties, synthesis, and mechanism of action as a topoisomerase II inhibitor with anti-tumor activity. Experimental protocols for its synthesis and relevant biological assays are provided, along with a summary of its effects on the cell cycle. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, medicinal chemistry, and drug development.

Chemical and Physical Properties

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- is a symmetrically substituted aminoanthraquinone. Its core structure is based on the 9,10-anthracenedione scaffold, which is characteristic of a number of chemotherapeutic agents. The presence of dihydroxy and bis(aminoalkyl)amino functional groups plays a crucial role in its biological activity.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. While some experimental data is available, many properties are derived from computational models.

| Property | Value | Source |

| IUPAC Name | 1,4-bis[[2-(dimethylamino)ethyl]amino]-5,8-dihydroxyanthracene-9,10-dione | PubChem[1] |

| Synonyms | NSC 279836, this compound | PubChem[1] |

| CAS Number | 70476-63-0 | PubChem[1] |

| Molecular Formula | C₂₂H₂₈N₄O₄ | PubChem[1] |

| Molecular Weight | 412.5 g/mol | PubChem[1] |

| Melting Point | 240-242 °C (without recrystallization) | Google Patents[2] |

| XLogP3 | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 8 | PubChem[1] |

| Rotatable Bond Count | 8 | PubChem[1] |

| Topological Polar Surface Area | 105 Ų | PubChem[1] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects) | Echemi[3] |

Synthesis and Experimental Protocols

The synthesis of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (designated as 3 or this compound in the literature) is typically achieved through the displacement of fluoride atoms from a difluoroanthracenedione precursor.

Synthesis of 1,4-bis[[2-(dimethylamino)ethyl]amino]-5,8-dihydroxyanthracene-9,10-dione (this compound)

This protocol is adapted from a method described in the Journal of Medicinal Chemistry, 1991, 34, 2373-80 and a related patent.[2][]

Starting Material: 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione.

Reagents:

-

N,N-dimethylethylenediamine

-

Pyridine

-

Brine solution

Procedure:

-

A mixture of crude 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione (107 mmol) and N,N-dimethylethylenediamine (908 mmol) in pyridine (400 mL) is stirred at room temperature under a nitrogen atmosphere for 45 hours.[2]

-

The reaction mixture is then poured into brine (1600 mL) and stirred at room temperature for 30 minutes.[2]

-

The resulting blue precipitate is collected by filtration, washed with cold water, and dried.[2]

-

Further purification can be achieved by column chromatography followed by recrystallization.[2]

Synthesis Workflow

Biological Activity and Mechanism of Action

This compound exhibits significant anti-tumor activity, which is primarily attributed to its function as a topoisomerase II inhibitor.[3][5] Topoisomerase II is a critical enzyme involved in managing DNA topology during replication and transcription. By inhibiting this enzyme, this compound leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.

Inhibition of Topoisomerase II

The proposed mechanism involves the stabilization of the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to permanent DNA damage.

Cell Cycle Arrest

Studies have shown that this compound induces cell cycle arrest at the G2/M phase in colorectal cancer cell lines (HT-29 and CaR-1).[5] This arrest is a direct consequence of the DNA damage caused by topoisomerase II inhibition, as the cell's checkpoints prevent progression into mitosis with damaged DNA.

Induction of Apoptosis

The sustained DNA damage and cell cycle arrest ultimately lead to the induction of apoptosis (programmed cell death). This is a key mechanism through which many cytotoxic cancer drugs eliminate tumor cells.

Signaling Pathway

Biological Assays

The anti-tumor effects of this compound can be evaluated using a variety of in vitro assays.

Cell Proliferation Assay

Objective: To determine the effect of this compound on the growth of cancer cells.

Methodology:

-

Cancer cell lines (e.g., HT-29, CaR-1) are seeded in 96-well plates.

-

After allowing the cells to adhere, they are treated with various concentrations of this compound.

-

Cell proliferation is assessed at different time points (e.g., 24, 48, 72 hours) using a suitable method, such as the WST-8 assay or a real-time cell monitoring system.[5]

-

The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curves.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

-

Cells are treated with this compound for a specified period.

-

Both adherent and floating cells are collected, washed, and fixed in ethanol.

-

The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3][5]

Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cells are treated with this compound.

-

Apoptosis can be detected by flow cytometry using an Annexin V-FITC/Propidium Iodide staining kit. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide stains necrotic cells.

-

Alternatively, apoptosis can be assessed by measuring the expression of apoptosis-related proteins, such as Bax and Bcl-2, by Western blotting.[5]

Experimental Workflow for Biological Evaluation

Quantitative Biological Data

The following table summarizes the effect of this compound on the cell cycle distribution in HT-29 and CaR-1 colorectal cancer cells under normoxic conditions, as reported in the literature.[5]

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| HT-29 | Control | 45.8 | 38.6 | 15.6 |

| This compound (2 µM) | - | - | 52.2 (increase) | |

| CaR-1 | Control | 58.9 | 29.5 | 11.6 |

| This compound (2 µM) | - | - | 2.6 (increase) |

Note: The original data was presented as a percentage increase in the G2/M fraction.

Conclusion

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (this compound) is a promising anti-tumor agent with a well-defined mechanism of action as a topoisomerase II inhibitor. Its ability to induce G2/M cell cycle arrest and apoptosis in cancer cells makes it a compound of significant interest for further investigation and development in oncology. This technical guide provides a foundational resource for researchers to understand its properties and to design further studies to explore its therapeutic potential.

References

- 1. 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- | C22H28N4O4 | CID 135468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 5. Portico [access.portico.org]

synthesis of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-

An In-depth Technical Guide to the Synthesis of Mitoxantrone

Introduction

Mitoxantrone, chemically known as 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, is a synthetic antineoplastic agent belonging to the anthracenedione class of drugs.[1] It was developed as an analog of the anthracycline antibiotics, such as doxorubicin, with the aim of reducing the cardiotoxicity associated with that class of chemotherapeutics.[1][2] Mitoxantrone is utilized in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma.[2][3] Its mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3][4] This guide provides a detailed overview of the synthesis of Mitoxantrone, its mechanism of action, and relevant experimental data for researchers and professionals in drug development.

Synthetic Pathway

The synthesis of Mitoxantrone is a multi-step process that typically begins with a simpler anthraquinone derivative, such as 1,4-dihydroxyanthraquinone (quinizarin). A common synthetic route involves the formation of a key intermediate, leuco-1,4,5,8-tetrahydroxyanthraquinone, followed by the introduction of the amino side chains.

One of the initial steps often involves the synthesis of 1,4-dihydroxyanthraquinone itself. This can be achieved through methods like the reaction of phthalic anhydride with p-chlorophenol in the presence of oleum and a boron catalyst.[5] Another approach is the condensation of phthalic anhydride and hydroquinone in sulfuric acid with a boric acid catalyst.[6]

The core of the Mitoxantrone synthesis then proceeds through the formation of the leuco-tetrahydroxyanthraquinone intermediate.[2] This intermediate is then reacted with N,N-dimethylethylenediamine to introduce the characteristic side chains of the Mitoxantrone molecule.

Experimental Protocols

Synthesis of 1,4-Dihydroxyanthraquinone (Quinizarin)

A representative synthesis of 1,4-dihydroxyanthraquinone involves the following steps:

-

In a suitable reaction vessel, 98% sulfuric acid is charged, followed by the addition of boric anhydride with stirring until fully dissolved.[6]

-

Phthalic anhydride and hydroquinone are then added to the mixture and stirred to dissolve.[6]

-

The reaction mixture is heated to 125-130°C and maintained at this temperature for approximately 8 hours.[6]

-

The temperature is then raised to 155-160°C and held for another 8 hours.[6]

-

After cooling, the reaction mixture is transferred to water, and the temperature is controlled at 100-110°C for about 2 hours.[6]

-

The mixture is then cooled, and the product is isolated by filtration, washed with water, and dried.[6]

Synthesis of Mitoxantrone from Leuco-1,4,5,8-tetrahydroxyanthraquinone

The final steps in the synthesis of Mitoxantrone are outlined below:

-

Leuco-1,4,5,8-tetrahydroxyanthraquinone is dissolved in a suitable solvent.

-

An excess of N,N-dimethylethylenediamine is added to the solution.

-

The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic substitution.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up to isolate the crude Mitoxantrone.

-

Purification of the final product is often achieved through recrystallization or column chromatography to yield high-purity Mitoxantrone.

Quantitative Data

| Reaction Step | Product | Yield (%) | Melting Point (°C) | Analytical Data |

| Phthalic anhydride + Hydroquinone | 1,4-Dihydroxyanthraquinone | 96.0 | - | Chromatographic content: 98.25%[6] |

| 1,4-Ditosylanthraquinone + n-Butylamine | 1,4-bis-(n-butylamino)-anthraquinone | 68 | 120-121 | Mass spectrum m/e 350 (M+)[7] |

| 4,5-diaminochrysazin + Cyclopentylamine | 1,4-bis(cyclopentylamino)-5,8-dihydroxyanthraquinone-9,10-dione | 20 | 240 (decomposition) | TOF-MS (m/z): Calcd for C24H26N2O4 (M+)=406.1893, found=406.2104[8] |

| 4,5-diaminochrysazin + Cyclohexylamine | 1,4-bis(cyclohexylamino)-5,8-dihydroxyanthraquinone-9,10-dione | 63 | 220 (decomposition) | TOF-MS (m/z): Calcd for C26H30N2O4 (M+)=434.2206, found=434.1571[8] |

Mechanism of Action

Mitoxantrone exerts its cytotoxic effects through a dual mechanism of action. Firstly, the planar aromatic ring system of the molecule intercalates between the base pairs of DNA, leading to a distortion of the helical structure.[3][4] This physical insertion into the DNA interferes with essential cellular processes such as DNA replication and transcription.[3]

Secondly, and crucially for its anticancer activity, Mitoxantrone is a potent inhibitor of topoisomerase II.[3][4] This enzyme is responsible for managing the topological state of DNA by creating and resealing transient double-strand breaks, which is necessary for DNA replication and segregation. By stabilizing the complex between topoisomerase II and DNA, Mitoxantrone prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[3] These DNA breaks trigger a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis.

Visualizations

Caption: Synthetic pathway of Mitoxantrone.

Caption: Mechanism of action of Mitoxantrone.

References

- 1. Development of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitoxantrones for Cancer Treatment and there Side Effects [jscimedcentral.com]

- 3. m.youtube.com [m.youtube.com]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. prepchem.com [prepchem.com]

- 6. 1,4-Dihydroxyanthraquinone synthesis - chemicalbook [chemicalbook.com]

- 7. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]

- 8. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to the DNA Intercalation of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (Mitoxantrone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the DNA intercalation by the synthetic anthracenedione derivative, 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, commonly known as Mitoxantrone. This document details the core mechanism of action, presents quantitative data from various biophysical and spectroscopic studies, outlines detailed experimental protocols for key analytical techniques, and visualizes the downstream signaling pathways leading to apoptosis. The information is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Introduction

Mitoxantrone is a potent antineoplastic agent utilized in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma. Its primary mechanism of action involves the disruption of DNA synthesis and function through intercalation into the DNA double helix and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This guide delves into the specifics of its interaction with DNA, the resulting cellular consequences, and the methodologies used to study these phenomena.

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

Mitoxantrone's planar anthraquinone ring structure allows it to insert itself between the base pairs of the DNA helix, a process known as intercalation. This binding is further stabilized by electrostatic interactions between the positively charged side chains of the molecule and the negatively charged phosphate backbone of DNA. This intercalation distorts the DNA structure, interfering with the processes of replication and transcription.

Furthermore, Mitoxantrone is a topoisomerase II poison. It stabilizes the covalent intermediate formed between topoisomerase II and DNA, known as the cleavable complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of single and double-strand breaks. These DNA lesions trigger a cascade of cellular responses, ultimately culminating in programmed cell death, or apoptosis.

Quantitative Analysis of Mitoxantrone-DNA Interaction

The binding of Mitoxantrone to DNA has been extensively studied using a variety of biophysical and spectroscopic techniques. The following tables summarize the key quantitative parameters obtained from these studies.

Table 1: Binding Affinity and Stoichiometry of Mitoxantrone-DNA Interaction

| Parameter | Value | Method | Reference |

| Binding Constant (Ka) | ≈ 1 x 105 M-1 | Magnetic Tweezers | [1] |

| 1.8 x 105 M-1 (low D/N ratio) | Spectroscopy | [2] | |

| 1.38 x 106 M-1 (high D/N ratio) | Spectroscopy | [2] | |

| 3.88 x 105 M-1 | Spectroscopy | [2] | |

| Binding Site Size (n) | ≈ 2.5 base pairs | Magnetic Tweezers | [1] |

| Unwinding Angle (ϑ) | ≈ 16° | Magnetic Tweezers | [1] |

D/N ratio refers to the drug-to-nucleic acid ratio.

Table 2: Spectroscopic Changes upon Mitoxantrone-DNA Binding

| Spectroscopic Technique | Observation | Wavelength (nm) | Reference |

| UV-Visible Spectroscopy | Bathochromic (red) shift | 15-20 | [2] |

| Hypochromism | - | [2] | |

| Fluorescence Spectroscopy | Quenching of fluorescence | Emission max: ~685 | [3] |

| Red shift in emission | 11 | [2] | |

| Circular Dichroism | Induced CD signals | 325, 650-700 | [2] |

| Perturbation of B-DNA conformation | - | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of Mitoxantrone with DNA.

UV-Visible Absorption Titration

This technique is used to determine the binding constant of Mitoxantrone to DNA by monitoring changes in its absorption spectrum upon titration with DNA.

-

Materials:

-

Mitoxantrone stock solution (e.g., 1 mM in sterile water).

-

Calf Thymus DNA (CT-DNA) stock solution (e.g., 1 mg/mL in Tris-HCl buffer).

-

Titration buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4.

-

-

Instrumentation:

-

Dual-beam UV-Visible spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

-

Procedure:

-

Prepare a solution of Mitoxantrone of known concentration (e.g., 20 µM) in the titration buffer.

-

Record the initial absorption spectrum of the Mitoxantrone solution from 500 to 700 nm.

-

Incrementally add small aliquots of the CT-DNA stock solution to the Mitoxantrone solution in the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes.

-

Record the absorption spectrum after each addition of DNA.

-

Correct the spectra for the dilution effect.

-

-

Data Analysis:

-

The binding constant (Ka) can be calculated by fitting the absorbance data to the Scatchard equation or by using non-linear fitting algorithms based on the change in absorbance at a specific wavelength.

-

Fluorescence Quenching Assay

This method measures the decrease in the intrinsic fluorescence of Mitoxantrone upon binding to DNA to determine the binding affinity and mechanism.

-

Materials:

-

Mitoxantrone stock solution (e.g., 10 µM in sterile water).

-

CT-DNA stock solution (e.g., 1 mg/mL in Tris-HCl buffer).

-

Assay buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4.

-

-

Instrumentation:

-

Fluorometer equipped with a thermostatted cell holder.

-

Quartz cuvettes (1 cm path length).

-

-

Procedure:

-

Prepare a solution of Mitoxantrone of known concentration (e.g., 1 µM) in the assay buffer.

-

Set the excitation wavelength to 610 nm and record the emission spectrum from 630 to 750 nm. The emission maximum should be around 685 nm.[4]

-

Incrementally add aliquots of the CT-DNA stock solution to the Mitoxantrone solution.

-

After each addition, mix and incubate for 5 minutes to reach equilibrium.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-

The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant. The binding constant (Ka) and the number of binding sites (n) can be obtained from the double logarithmic plot of log[(F0-F)/F] versus log[DNA].

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the conformational changes in DNA upon the intercalation of Mitoxantrone.

-

Materials:

-

Mitoxantrone stock solution.

-

CT-DNA stock solution.

-

CD buffer: 10 mM phosphate buffer, pH 7.2.

-

-

Instrumentation:

-

CD spectropolarimeter.

-

Quartz cuvette with a path length of 1 cm.

-

-

Procedure:

-

Prepare a solution of CT-DNA (e.g., 50 µM) in the CD buffer.

-

Record the CD spectrum of the DNA solution from 220 to 320 nm. The spectrum should exhibit a positive band around 275 nm and a negative band around 245 nm, characteristic of B-form DNA.

-

Prepare solutions with a constant concentration of DNA and increasing concentrations of Mitoxantrone.

-

Incubate the mixtures for at least 30 minutes at room temperature.

-

Record the CD spectra for each mixture.

-

-

Data Analysis:

-

Analyze the changes in the CD bands of DNA (ellipticity and wavelength) as a function of the Mitoxantrone concentration to assess the extent of conformational changes. The appearance of induced CD bands in the region of Mitoxantrone absorption (around 600-700 nm) confirms the binding and intercalation.

-

Signaling Pathways and Cellular Fate

The DNA damage induced by Mitoxantrone triggers a complex network of signaling pathways that ultimately lead to apoptosis. The following sections and diagrams illustrate the key events in this process.

DNA Damage Response and Apoptosis Induction

The primary consequence of Mitoxantrone's interaction with DNA is the formation of double-strand breaks (DSBs). These are recognized by sensor proteins, primarily the ATM (Ataxia-Telangiectasia Mutated) kinase. ATM activation initiates a signaling cascade that arrests the cell cycle to allow for DNA repair. However, if the damage is too extensive, the apoptotic pathway is initiated.

The Akt/FOXO3 Signaling Axis

A critical pathway implicated in Mitoxantrone-induced apoptosis involves the serine/threonine kinase Akt and the forkhead box O3 (FOXO3 ) transcription factor. Mitoxantrone treatment leads to the inhibition of Akt, which in turn allows for the nuclear translocation and activation of FOXO3. Activated FOXO3 then transcriptionally upregulates pro-apoptotic genes.

Caspase Activation Cascade

Mitoxantrone-induced apoptosis proceeds through the activation of a cascade of proteases known as caspases. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways are involved.

-

Intrinsic Pathway: DNA damage and the upregulation of pro-apoptotic Bcl-2 family proteins (e.g., Bax , Bim ) lead to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c, which complexes with Apaf-1 to form the apoptosome, leading to the activation of caspase-9 and subsequently caspase-3 .

-

Extrinsic Pathway: Mitoxantrone has been shown to upregulate the expression of death receptors DR4 and DR5 on the cell surface, sensitizing the cells to ligands like TRAIL and leading to the activation of caspase-8 and subsequently caspase-3 .

Activated caspase-3 is the primary executioner caspase, cleaving numerous cellular substrates, including PARP-1 (Poly (ADP-ribose) polymerase-1) , which ultimately leads to the dismantling of the cell.

Conclusion

The DNA intercalating agent, 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (Mitoxantrone), exerts its potent anticancer effects through a well-defined mechanism involving DNA binding, topoisomerase II inhibition, and the subsequent induction of apoptosis. This technical guide has provided a detailed examination of the quantitative aspects of its DNA interaction, practical experimental protocols for its study, and a visual representation of the key signaling pathways involved in its cytotoxic action. A thorough understanding of these molecular events is crucial for the rational design of novel chemotherapeutic agents and the optimization of existing cancer treatment regimens.

References

- 1. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]

- 2. Spectroscopic studies of the effects of anticancer drug mitoxantrone interaction with calf-thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (Mitoxantrone): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties and multifaceted signaling pathways of the synthetic anthracenedione, 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, commonly known as Mitoxantrone. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and cancer biology. We present a detailed summary of its ultraviolet-visible (UV-Vis) absorption, fluorescence, and nuclear magnetic resonance (NMR) spectroscopic characteristics. Furthermore, we elucidate the compound's complex mechanism of action, which extends beyond its established role as a topoisomerase II inhibitor to include the modulation of key signaling cascades such as the Akt/FOXO3, HIF-1α, ERK1/2, and STAT3 pathways. Detailed experimental methodologies and visual representations of these pathways are provided to facilitate a deeper understanding and guide future research.

Introduction

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, or Mitoxantrone, is a potent antineoplastic agent utilized in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma.[1][2] Its planar chromophore allows it to intercalate into DNA, leading to the inhibition of DNA replication and transcription.[3] A primary mechanism of its cytotoxic action is the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems, which results in DNA strand breaks and subsequent apoptosis.[1][3] Beyond this canonical function, emerging research has revealed that Mitoxantrone's anticancer effects are mediated through a complex network of signaling pathways, highlighting its pleiotropic nature. This guide aims to provide a detailed overview of both the fundamental spectroscopic properties of Mitoxantrone and its intricate interactions with cellular signaling networks.

Spectroscopic Properties

The unique structural features of Mitoxantrone give rise to distinct spectroscopic signatures that are instrumental in its characterization and in studying its interactions with biological macromolecules.

UV-Visible Absorption Spectroscopy

Mitoxantrone exhibits characteristic absorption bands in the visible region of the electromagnetic spectrum. In an aqueous solution at pH 7.4, its absorption spectrum is characterized by two main peaks. The band at approximately 660 nm is attributed to the monomeric form of the drug, while the band around 610 nm corresponds to the formation of dimers. A shoulder at about 570 nm can also be observed, which is associated with higher-order aggregates of the drug. The relative intensities of these bands are dependent on the concentration of Mitoxantrone.

| Parameter | Wavelength (nm) | Assignment | Reference |

| Absorption Maximum (λmax) | ~660 | Monomer | [4][5] |

| Absorption Maximum (λmax) | ~610 | Dimer | [4][5] |

| Absorption Shoulder | ~570 | Higher Aggregates | [4][5] |

Fluorescence Spectroscopy

Mitoxantrone is a fluorescent molecule, a property that can be exploited for its detection and for studying its binding to cellular components. Its fluorescence intensity is sensitive to the local environment, including pH and binding to macromolecules like DNA.

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum | 610 and 660 | [6] |

| Emission Maximum | 685 | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of the atoms within the Mitoxantrone molecule. Studies have reported the use of both ¹H and ¹³C NMR to characterize Mitoxantrone and its interactions with DNA.

¹H and ¹³C NMR of Mitoxantrone Derivative: A study on a Mitoxantrone-derivative provides insights into the chemical shifts. For instance, in a dodecenyl-modified Mitoxantrone, signals in the ¹³C NMR spectrum at 2.24–2.28 and 2.50–2.54 ppm were assigned to the −CH– and −CH₂– groups adjacent to carboxylic acid and urea bonds, respectively.[7] The interaction of Mitoxantrone with other molecules leads to observable changes in chemical shifts, providing evidence of binding. For example, an equimolar mixture of a perylene-based compound and Mitoxantrone in DMSO-d₆ resulted in a substantial up-field shift and peak broadening of the aromatic protons of both molecules, indicating a donor-acceptor interaction.[8]

Experimental Protocols

UV-Visible Absorption Spectroscopy

A representative protocol for obtaining the UV-Vis absorption spectrum of Mitoxantrone is as follows:

-

Preparation of Stock Solution: Prepare a stock solution of Mitoxantrone in a suitable solvent, such as sterile water or a buffer solution (e.g., phosphate buffer at pH 7.4).

-

Working Solutions: Prepare a series of working solutions of Mitoxantrone at various concentrations by diluting the stock solution.

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Set the wavelength range to scan from 400 to 800 nm.[9] Use a matched pair of 1.0 cm path length quartz cuvettes.

-

Blank Measurement: Fill one cuvette with the same solvent used to prepare the Mitoxantrone solutions to serve as a blank reference.

-

Sample Measurement: Fill the second cuvette with the Mitoxantrone working solution.

-

Data Acquisition: Record the absorption spectrum. The spectrum should show the characteristic peaks at approximately 610 nm and 660 nm.[4]

Signaling Pathways and Mechanism of Action

Mitoxantrone exerts its therapeutic effects through a variety of signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.

DNA Intercalation and Topoisomerase II Inhibition

The primary and most well-characterized mechanism of action of Mitoxantrone is its ability to intercalate into DNA and inhibit the function of topoisomerase II.[2][3] This leads to the stabilization of the enzyme-DNA cleavable complex, preventing the re-ligation of the DNA strands and resulting in double-strand breaks.[1] These DNA lesions trigger a DNA damage response, ultimately leading to apoptosis.

Caption: Mitoxantrone's primary mechanism of action.

Modulation of Apoptosis Pathways

Mitoxantrone can induce apoptosis through multiple pathways. It has been shown to upregulate the expression of pro-apoptotic proteins and downregulate anti-apoptotic proteins. For instance, in glioblastoma cells, Mitoxantrone treatment leads to the upregulation of pro-apoptotic genes like Puma, Noxa, and Hrk, and the downregulation of anti-apoptotic genes such as Bcl2.[10] Furthermore, it can sensitize cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis by increasing the expression of death receptors DR4 and DR5.[11]

Caption: Mitoxantrone's modulation of apoptosis.

Inhibition of HIF-1α in a Topoisomerase II-Independent Manner

Interestingly, Mitoxantrone can inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) under hypoxic conditions.[5][12] This inhibition is significant as HIF-1α plays a crucial role in tumor adaptation to low oxygen environments, promoting angiogenesis and cell survival. This effect of Mitoxantrone appears to be independent of its action on topoisomerase II, suggesting a distinct mechanism of action that may involve the inhibition of HIF-1α translation.[5][12]

Caption: Topoisomerase II-independent inhibition of HIF-1α.

Influence on Akt/FOXO3, ERK1/2, and STAT3 Signaling

Mitoxantrone has been shown to regulate the Akt/FOXO3 signaling pathway, which is critical for cell survival and proliferation. By modulating this pathway, Mitoxantrone can promote apoptosis in cancer cells.[4] Additionally, studies have indicated that Mitoxantrone can affect the ERK1/2 and STAT3 signaling pathways. For instance, inhibition of the MEK1/2-ERK1/2 cascade can potentiate the cytostatic effect of Mitoxantrone.[9] Furthermore, Mitoxantrone has been reported to activate the cGAS-STING signaling pathway, which is involved in the innate immune response to cytosolic DNA, and its efficacy can be augmented by inhibiting STAT3.[13]

Caption: Mitoxantrone's influence on key signaling pathways.

Conclusion

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (Mitoxantrone) is a multifaceted anticancer agent with a rich spectroscopic profile and a complex mechanism of action. Its characteristic UV-Vis and fluorescence spectra provide valuable tools for its analysis and for studying its interactions with biological targets. While its role as a topoisomerase II inhibitor is well-established, a growing body of evidence demonstrates its ability to modulate a wide array of cellular signaling pathways, including those involved in apoptosis, hypoxia response, and cell survival. This guide provides a consolidated resource of its spectroscopic properties and mechanistic actions, intended to support and inspire further research into the therapeutic potential of this important molecule. A comprehensive understanding of these properties is critical for the rational design of new therapeutic strategies and for optimizing the clinical application of Mitoxantrone.

References

- 1. Mitoxantrone | mitozantrone | Topo II inhibitor | TargetMol [targetmol.com]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Efficacious and sustained release of an anticancer drug mitoxantrone from new covalent organic frameworks using protein corona - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00260D [pubs.rsc.org]

- 9. The effect of ATM and ERK1/2 inhibition on mitoxantrone-induced cell death of leukaemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Mitoxantrone as a TRAIL-sensitizing agent for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Napabucasin deactivates STAT3 and promotes mitoxantrone-mediated cGAS-STING activation for hepatocellular carcinoma chemo-immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-

Synonyms: Mitoxantrone, Ametantrone

This technical guide provides a comprehensive overview of the biological activity of the synthetic anthracenedione derivative, 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, commonly known as Mitoxantrone, and its related compound, Ametantrone. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and molecular mechanisms of these compounds.

Core Biological Activity and Mechanism of Action

Mitoxantrone is a potent antineoplastic agent with established clinical use in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and hormone-refractory prostate cancer.[1][2] Its primary mechanism of action involves the disruption of DNA synthesis and repair, ultimately leading to programmed cell death (apoptosis) in cancer cells.[2][3]

The core biological activities of Mitoxantrone and the structurally similar Ametantrone stem from two primary molecular interactions:

-

DNA Intercalation: The planar aromatic ring structure of the anthracenedione core allows these molecules to insert themselves between the base pairs of the DNA double helix.[2][4] This intercalation distorts the DNA structure, interfering with the processes of replication and transcription.

-

Topoisomerase II Inhibition: Mitoxantrone is a potent inhibitor of topoisomerase II, an essential enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks. By stabilizing the topoisomerase II-DNA cleavage complex, Mitoxantrone prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DNA strand breaks.[2][3] These irreparable breaks trigger downstream signaling pathways that initiate apoptosis.[3]

Ametantrone shares this mechanism of action as a topoisomerase II poison and DNA intercalator.[5] However, studies have indicated that Mitoxantrone is significantly more potent in its cytotoxic effects.

Quantitative Data Presentation

The following tables summarize the in vitro cytotoxic activity of Mitoxantrone against various human cancer cell lines, as represented by the half-maximal inhibitory concentration (IC50). Data for Ametantrone is less prevalent in the literature, reflecting its reduced potency and clinical use compared to Mitoxantrone.

Table 1: IC50 Values of Mitoxantrone in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-231 | Breast Carcinoma | 18 |

| MCF-7 | Breast Carcinoma | 196 |

Data sourced from inhibitor research hub.

Table 2: IC50 Values of Mitoxantrone in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| B-CLL | B-Chronic Lymphocytic Leukemia | Induces apoptosis at 0.5 µg/mL |

Data sourced from inhibitor research hub.

Signaling Pathways

The primary signaling pathway initiated by Mitoxantrone is the intrinsic apoptosis pathway, triggered by DNA damage.

Caption: Mitoxantrone-induced apoptosis signaling pathway.

Experimental Workflows and Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Mitoxantrone and Ametantrone.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Mitoxantrone or Ametantrone in culture medium. Remove the old medium from the wells and add the drug dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration). Incubate the plate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Protocol:

-

Cell Treatment: Culture cells to the desired confluency and treat with Mitoxantrone or Ametantrone at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the supernatant. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.

-

Data Analysis: Create a quadrant plot to differentiate cell populations:

-

Lower-left quadrant (Annexin V-/PI-): Viable cells

-

Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells

-

Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left quadrant (Annexin V-/PI+): Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Mitoxantrone or Ametantrone and harvest them as described for the apoptosis assay.

-

Fixation: Wash the cell pellet with cold PBS and then resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol. Resuspend the cells in a staining solution containing propidium iodide and RNase A. The RNase A is crucial to degrade RNA, ensuring that only DNA is stained.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

-

Data Analysis: Generate a histogram of DNA content. The G0/G1 phase will be represented by the first peak (2n DNA content), the G2/M phase by the second peak (4n DNA content), and the S phase as the region between the two peaks. Analyze the percentage of cells in each phase of the cell cycle.

Topoisomerase II Inhibition Assay (Decatenation Assay)

This in vitro assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Caption: Workflow for the topoisomerase II decatenation assay.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, ATP, and kinetoplast DNA (kDNA), which consists of a network of interlocked DNA minicircles.

-

Inhibitor Addition: Add varying concentrations of Mitoxantrone or Ametantrone to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Add purified human topoisomerase II enzyme to each tube (except the negative control) to initiate the reaction.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution, typically containing SDS and a loading dye.

-

Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel.

-

Visualization: After electrophoresis, stain the gel with an intercalating dye such as ethidium bromide and visualize the DNA under UV light.

-

Data Analysis: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in the release of minicircles that will migrate into the gel. An effective inhibitor will prevent this decatenation, and the kDNA will remain as a complex network at the top of the gel. The degree of inhibition can be quantified by measuring the intensity of the decatenated DNA bands.

Conclusion